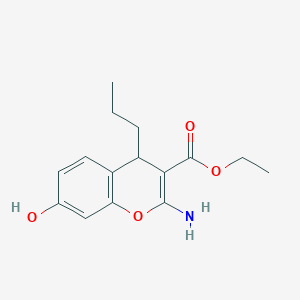
ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate typically involves multi-component reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the conditions can vary from room temperature to elevated temperatures depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is studied for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it can inhibit DNA gyrase, an enzyme involved in DNA replication, which contributes to its antimicrobial activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate
- 2-Amino-3-cyano-4H-chromenes
- 7-Hydroxy-4-methylcoumarin
Uniqueness
Ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-3-5-11-10-7-6-9(17)8-12(10)20-14(16)13(11)15(18)19-4-2/h6-8,11,17H,3-5,16H2,1-2H3 |
InChI Key |
MQHMPKIXCKPPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=C(C=C2)O)OC(=C1C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















